molecular formula C5H3N5 B1265959 2-Amino-1H-imidazole-4,5-dicarbonitrile CAS No. 40953-34-2

2-Amino-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1265959
CAS No.: 40953-34-2
M. Wt: 133.11 g/mol
InChI Key: MLOXIXGLIZLPDP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-1H-imidazole-4,5-dicarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to form a 3-D metal-organic framework with silver (I), indicating its potential interaction with metal ions . The nature of these interactions involves coordination bonds between the nitrogen atoms of the imidazole ring and the metal ions, which can influence the compound’s stability and reactivity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can lead to changes in cellular redox states, impacting gene expression and metabolic pathways . Additionally, its stability and low conductivity make it suitable for use in electronic devices, which can indirectly affect cellular processes when used in biomedical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming coordination complexes with metal ions, which can alter the enzyme’s active site and affect its activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of metal ions . Over time, it may undergo degradation, which can affect its long-term efficacy in biochemical applications. Studies have shown that its stability is crucial for maintaining its biochemical properties and interactions with biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on cellular processes. At high doses, it can cause adverse effects, including toxicity and disruption of cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and incorporation into cellular processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s ability to form stable complexes with metal ions also plays a role in its metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s stability and low conductivity also influence its transport and distribution, making it suitable for use in biomedical applications where controlled distribution is essential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be influenced by its localization, as interactions with specific biomolecules and metal ions can vary depending on the subcellular environment. Understanding its localization is crucial for optimizing its use in biochemical and biomedical applications.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Amino-1H-imidazole-4,5-dicarbonitrile involves its reactive functional groups, which participate in various chemical reactions. The compound’s molecular targets and pathways include:

Properties

IUPAC Name

2-amino-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5/c6-1-3-4(2-7)10-5(8)9-3/h(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOXIXGLIZLPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068268
Record name 1H-Imidazole-4,5-dicarbonitrile, 2-amino-
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Molecular Weight

133.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40953-34-2
Record name 2-Amino-1H-imidazole-4,5-dicarbonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4,5-dicarbonitrile, 2-amino-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4,5-dicarbonitrile, 2-amino-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole-4,5-dicarbonitrile, 2-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1H-imidazole-4,5-dicarbonitrile
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Synthesis routes and methods

Procedure details

Diaminomaleonitrile (26.2 g]was added in portions to a solution containing cyanogen chloride (14.9 g) in tetrahydrofuran (200 ml). The mixture was then warmed to room temperature and finally heated under reflux for 1 hour. The resulting brown solid was collected by filtration and washed with a solution of sodium acetate. The remaining solid was dissolved in a sodium bicarbonate solution and treated with charcoal, filtered and acidified to give 2-amino-4,5-dicyanoimidazole, m.p. 276°-278°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions 2-Amino-1H-imidazole-4,5-dicarbonitrile as a "promising starting material" for energetic compounds. What makes it suitable for this application?

A1: The paper focuses on the synthesis and characterization of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), derived from this compound. TCAD exhibits exceptional thermal stability, decomposing only at 369 °C []. This high thermal stability is crucial for energetic materials as it ensures safe handling and predictable energy release. Furthermore, the presence of multiple nitrogen atoms within the imidazole ring structure suggests a high energy density potential, a desirable characteristic for explosives and propellants.

Q2: How does the study characterize the synthesized TCAD, and what insights do these characterizations offer about its potential applications?

A2: The study employs a multifaceted approach to characterize TCAD:

  • Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirmed the compound's structure [].
  • Crystallography: Single crystal X-ray diffraction provided detailed insights into the crystal structure, revealing a monoclinic system with specific lattice parameters [].
  • Computational Chemistry: Computational methods helped optimize the molecular structure, calculate electrostatic potential, and determine thermodynamic parameters [].

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